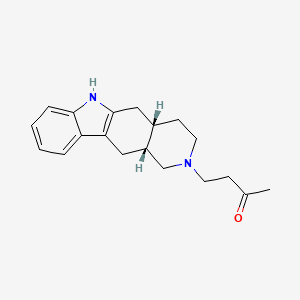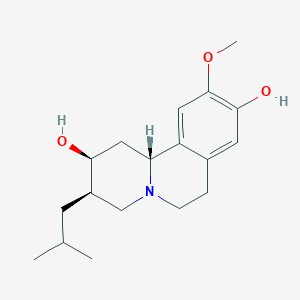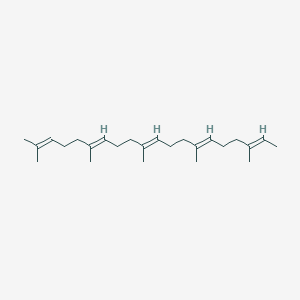
2,6,10,14,18-Pentamethyl-2,6,10,14,18-eicosapentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene . This compound is characterized by its molecular formula C25H42 and a molecular weight of 342.601 . It is an achiral molecule with no defined stereocenters and four E/Z centers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene are not well-documented. Typically, large-scale production of such compounds would involve optimization of the synthetic routes mentioned above to ensure high yield and purity, often using continuous flow reactors or other scalable techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction would produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene has various applications in scientific research, including:
Chemistry: Used as a model compound for studying polyene reactivity and stability.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene involves its interaction with molecular targets and pathways within biological systems
Comparación Con Compuestos Similares
Similar Compounds
2,6,10,14,18-pentamethyl-2,6,10,14,18-eicosapentaene: shares structural similarities with other polyene compounds such as and .
Beta-carotene: A precursor to vitamin A with antioxidant properties.
Lycopene: A red pigment found in tomatoes with potential anticancer properties.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and double bonds, which may confer distinct chemical and biological properties compared to other polyenes .
Propiedades
Número CAS |
75581-03-2 |
|---|---|
Fórmula molecular |
C25H42 |
Peso molecular |
342.6 g/mol |
Nombre IUPAC |
(6E,10E,14E,18E)-2,6,10,14,18-pentamethylicosa-2,6,10,14,18-pentaene |
InChI |
InChI=1S/C25H42/c1-8-22(4)14-10-16-24(6)18-12-20-25(7)19-11-17-23(5)15-9-13-21(2)3/h8,13,16-17,20H,9-12,14-15,18-19H2,1-7H3/b22-8+,23-17+,24-16+,25-20+ |
Clave InChI |
IMXDCJPVYKXJPD-FMOJUEAUSA-N |
SMILES isomérico |
C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES canónico |
CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




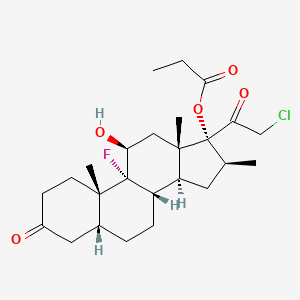


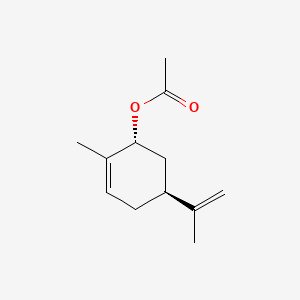


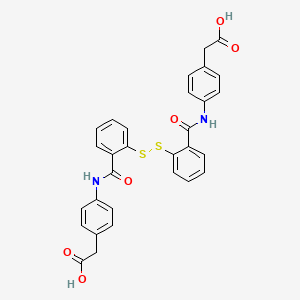
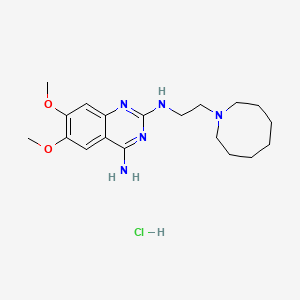
![(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one](/img/structure/B12780753.png)
